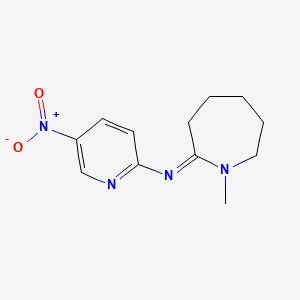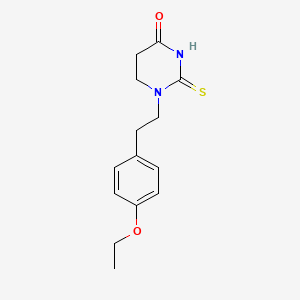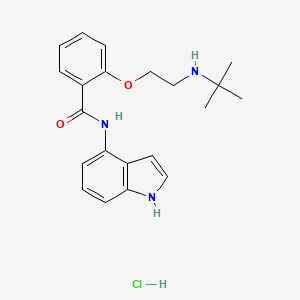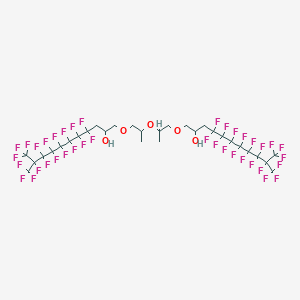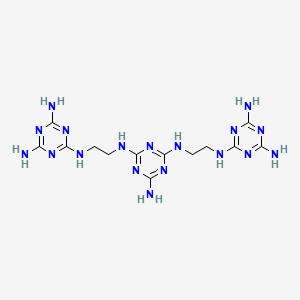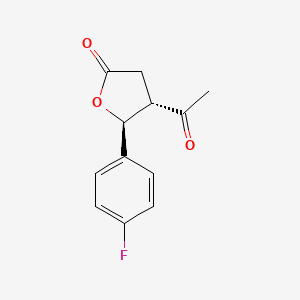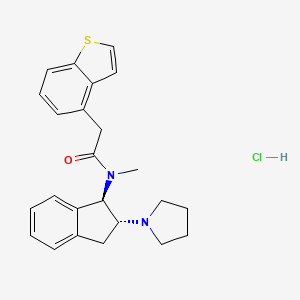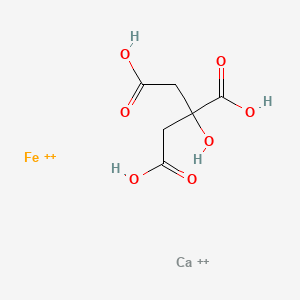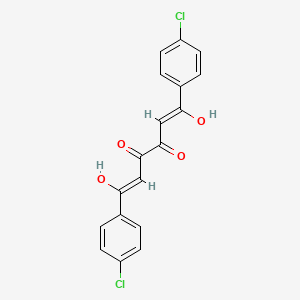
2H-Benzimidazol-2-one, 5-chloro-1,3-dihydro-1-(1-methylethenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Benzimidazol-2-one, 5-chloro-1,3-dihydro-1-(1-methylethenyl)- is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and material science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Benzimidazol-2-one, 5-chloro-1,3-dihydro-1-(1-methylethenyl)- can be achieved through several methods:
Cyclocarbonylation of 1,2-diaminobenzenes: This method involves the reaction of 1,2-diaminobenzenes with carbonyl sources such as phosgene, triphosgene, or 1,1’-carbonyldiimidazole under controlled conditions.
Transformation of benzimidazolium salts: Benzimidazolium salts can be transformed into benzimidazolones through ring-opening reactions and unusual C–O bond cleavage of an alkoxide.
Synthesis from arylureas: Arylureas can be cyclized to form benzimidazolones using various reagents and catalysts.
Industrial Production Methods
Industrial production methods for benzimidazolones often involve large-scale cyclocarbonylation reactions using phosgene or triphosgene due to their efficiency and high yields. These processes require precise control of reaction conditions, including temperature, pressure, and reaction time, to ensure the desired product is obtained .
化学反応の分析
Types of Reactions
2H-Benzimidazol-2-one, 5-chloro-1,3-dihydro-1-(1-methylethenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of benzimidazole derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
科学的研究の応用
2H-Benzimidazol-2-one, 5-chloro-1,3-dihydro-1-(1-methylethenyl)- has several scientific research applications:
作用機序
The mechanism of action of 2H-Benzimidazol-2-one, 5-chloro-1,3-dihydro-1-(1-methylethenyl)- involves its interaction with specific molecular targets and pathways:
Histamine H3-receptor Antagonism: The compound binds to histamine H3-receptors, blocking their activity and modulating neurotransmitter release in the central nervous system.
Inhibition of Tubulin Polymerization: The compound interferes with the polymerization of tubulin, a key protein involved in cell division, thereby exhibiting potential anticancer activity.
類似化合物との比較
Similar Compounds
5-Chloro-1,3-dihydro-1-(4-piperidinyl)-2H-benzimidazol-2-one: Another benzimidazole derivative with similar chemical properties.
1,3-Dihydro-2H-benzimidazol-2-one: A simpler benzimidazole compound without the chlorine and methylethenyl substituents.
Uniqueness
2H-Benzimidazol-2-one, 5-chloro-1,3-dihydro-1-(1-methylethenyl)- is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity. The presence of the chlorine atom and the methylethenyl group enhances its potential as a versatile intermediate in organic synthesis and its biological activity .
特性
CAS番号 |
40582-24-9 |
|---|---|
分子式 |
C10H9ClN2O |
分子量 |
208.64 g/mol |
IUPAC名 |
6-chloro-3-prop-1-en-2-yl-1H-benzimidazol-2-one |
InChI |
InChI=1S/C10H9ClN2O/c1-6(2)13-9-4-3-7(11)5-8(9)12-10(13)14/h3-5H,1H2,2H3,(H,12,14) |
InChIキー |
OWJAPZDJSGKBNJ-UHFFFAOYSA-N |
正規SMILES |
CC(=C)N1C2=C(C=C(C=C2)Cl)NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


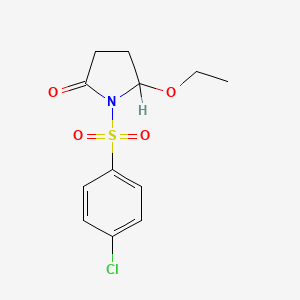
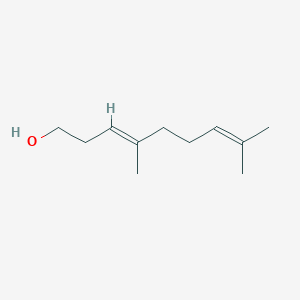
![N-[2-(benzenesulfonamido)-4,5-dimethylphenyl]benzenesulfonamide](/img/structure/B12724338.png)
![N-methyl-N-(114C)methyl-2-[3-[(1R)-1-pyridin-2-ylethyl]-1-benzothiophen-2-yl]ethanamine](/img/structure/B12724341.png)
